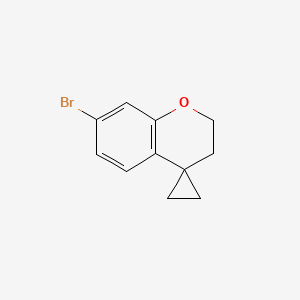

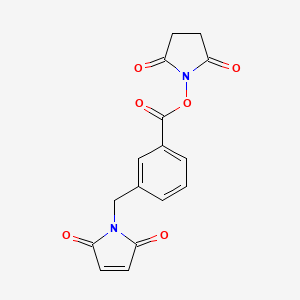

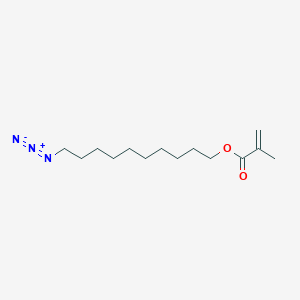

![molecular formula C19H33ClNPPd B6301800 Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) CAS No. 1235509-04-2](/img/structure/B6301800.png)

Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is a derivative compound that serves as an exceptionally mild and versatile catalyst for Heck reactions of aryl chlorides and bromides . It can couple with a range of mono- and disubstituted olefins at room temperature, furnishing the arylated product with high E/Z stereoselection .

Chemical Reactions Analysis

This compound is known to be a catalyst for Heck reactions of aryl chlorides and bromides . It can couple with a range of mono- and disubstituted olefins at room temperature, furnishing the arylated product with high E/Z stereoselection .Wissenschaftliche Forschungsanwendungen

Catalyst for Heck Reactions

This compound serves as an exceptionally mild and versatile catalyst for Heck reactions of aryl chlorides and bromides . A sterically and electronically diverse array of aryl bromides, as well as activated aryl chlorides, couple with a range of mono- and disubstituted olefins at room temperature, furnishing the arylated product with high E/Z stereoselection .

Catalyst for Suzuki-Miyaura Cross-Coupling

The compound is a highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling with aryl halides including 5- and 6-membered heteroaryl chlorides .

Catalyst for Transition Metal-Catalyzed C-O, C-N, and C-C Bond-Forming Reactions

The compound plays a key role in stabilizing and activating the central metal atom and is used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .

Catalyst for Coupling Reactions

The compound is used for cross-coupling reactions because of the flexibility of its electronic and steric properties .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is the Heck reaction . This reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction, which is a fundamental step in many organic synthesis processes .

Mode of Action

Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) acts as a catalyst in the Heck reaction . It facilitates the coupling of aryl bromides and activated aryl chlorides with a range of mono- and disubstituted olefins . The compound’s interaction with these targets results in the formation of the arylated product with high E/Z stereoselection .

Biochemical Pathways

The Heck reaction, catalyzed by Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), is a key step in various biochemical pathways. It is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and polymers . The downstream effects of this reaction include the formation of carbon-carbon bonds, which are fundamental in organic chemistry .

Pharmacokinetics

Like other catalysts, its efficacy is determined by its ability to facilitate the desired reaction without being consumed in the process .

Result of Action

The result of the action of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is the formation of new carbon-carbon bonds via the Heck reaction . This leads to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and efficiency of the Heck reaction . Additionally, the presence of other substances in the reaction mixture can also impact the reaction’s outcome .

Eigenschaften

IUPAC Name |

chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline;prop-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28NP.C3H5.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-2;;/h9-12H,1-8H3;3H,1-2H2;1H;/q;-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIZULONHBPECR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[CH2-]C=C.Cl[Pd+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33ClNPPd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline;prop-1-ene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

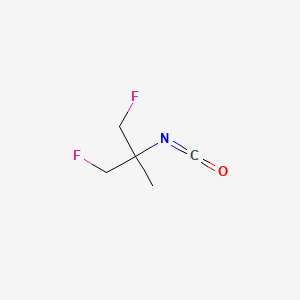

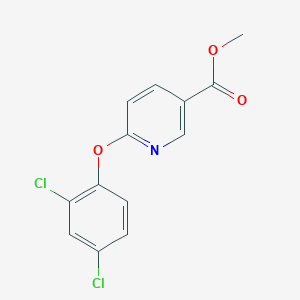

![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)

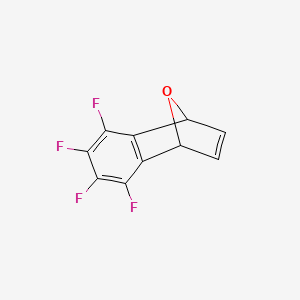

![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)